2-Bromoacetophenone 2-Bromoacetophenone Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals.
Phenacyl bromide is an alpha-bromoketone that is acetophenone substituted by a bromo group at position 2. It has a role as a metabolite. It is an alpha-bromoketone and a member of acetophenones.
Brand Name: Vulcanchem
CAS No.: 70-11-1
VCID: VC21164286
InChI: InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)C(=O)CBr
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol

2-Bromoacetophenone

CAS No.: 70-11-1

Cat. No.: VC21164286

Molecular Formula: C8H7BrO

Molecular Weight: 199.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoacetophenone - 70-11-1

Specification

Description Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals.
Phenacyl bromide is an alpha-bromoketone that is acetophenone substituted by a bromo group at position 2. It has a role as a metabolite. It is an alpha-bromoketone and a member of acetophenones.
CAS No. 70-11-1
Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
IUPAC Name 2-bromo-1-phenylethanone
Standard InChI InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key LIGACIXOYTUXAW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CBr
Canonical SMILES C1=CC=C(C=C1)C(=O)CBr
Melting Point 50.5 °C

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